molecular formula C17H20N2O3S B2479688 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2380009-23-2

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2479688
CAS No.: 2380009-23-2
M. Wt: 332.42
InChI Key: ZPHRCTCVCOEPJZ-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of an oxazole ring, a sulfonyl group, and a spiro-fused azaspiroheptane moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxazole ring, followed by the introduction of the sulfonyl group and the construction of the spirocyclic structure. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Addition: Addition reactions involving electrophiles or nucleophiles can occur at the oxazole ring or the spirocyclic structure, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure .

Scientific Research Applications

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases, cancer, and inflammatory disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The oxazole ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation .

Comparison with Similar Compounds

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3,5-dimethyl-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-16(13(2)22-18-12)23(20,21)19-10-17(11-19)8-15(9-17)14-6-4-3-5-7-14/h3-7,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHRCTCVCOEPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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